molecular formula C9H11ClN2O3 B2910345 2-Chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide CAS No. 2411194-22-2

2-Chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide

Cat. No. B2910345
CAS RN: 2411194-22-2
M. Wt: 230.65
InChI Key: HFOCEKQXVNCBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide, commonly known as CPDA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPDA belongs to the class of pyrrolidines and has a molecular formula of C11H14ClN2O3.

Mechanism of Action

CPDA exerts its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. CPDA also acts on the GABAergic system in the brain, which is responsible for regulating neuronal activity and plays a role in the development of seizures.
Biochemical and Physiological Effects:
CPDA has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also increases the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). CPDA has been found to decrease the frequency and duration of seizures in animal models, indicating its potential as an anticonvulsant.

Advantages and Limitations for Lab Experiments

CPDA has several advantages as a research tool, including its high potency and selectivity for specific targets. However, its limited solubility in water and potential toxicity at high doses can pose challenges for experimental design and interpretation of results.

Future Directions

There are several future directions for research on CPDA. One area of interest is the development of CPDA-based drugs for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is the exploration of CPDA's potential as an anti-inflammatory agent in the treatment of chronic inflammatory conditions. Further studies are also needed to elucidate the mechanisms underlying CPDA's anticonvulsant properties and to investigate its potential for use in combination therapies.

Synthesis Methods

CPDA can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with ethyl chloroacetate followed by cyclization with maleic anhydride. The resulting compound is then reacted with thionyl chloride and finally with 3-hydroxypyrrolidine to yield CPDA.

Scientific Research Applications

CPDA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. CPDA has also shown efficacy in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c10-4-8(14)12(5-1-2-5)6-3-7(13)11-9(6)15/h5-6H,1-4H2,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOCEKQXVNCBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CC(=O)NC2=O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.